(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 3-fluorophenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidinone ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and be investigated for its potential use in treating infections.
Medicine
In medicinal chemistry, such compounds are explored for their potential as anti-inflammatory, anticancer, and antidiabetic agents. The specific biological targets and pathways involved would need to be elucidated through further research.
Industry
Industrially, these compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups may confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C17H10Br2FNO2S2 |
---|---|
Molecular Weight |
503.2g/mol |
IUPAC Name |
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Br2FNO2S2/c1-23-15-9(5-10(18)7-13(15)19)6-14-16(22)21(17(24)25-14)12-4-2-3-11(20)8-12/h2-8H,1H3/b14-6+ |
InChI Key |
MFJINOJGJPPLHJ-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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